molecular formula C32H28BrClN2O6S B11527424 ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11527424
M. Wt: 684.0 g/mol
InChI Key: WTOPCKZWHKHYON-VYYCAZPPSA-N
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Description

ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, chlorine, methoxy, and carboxylate

Preparation Methods

The synthesis of ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the bromine, chlorine, and methoxy groups through various chemical reactions such as halogenation and methylation. The final step involves the esterification of the carboxylate group with ethanol.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • **ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

These compounds share similar core structures but differ in the specific functional groups attached, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C32H28BrClN2O6S

Molecular Weight

684.0 g/mol

IUPAC Name

ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-2-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H28BrClN2O6S/c1-5-41-31(38)28-18(2)35-32-36(29(28)22-15-25(39-3)26(40-4)16-23(22)33)30(37)27(43-32)14-19-10-12-21(13-11-19)42-17-20-8-6-7-9-24(20)34/h6-16,29H,5,17H2,1-4H3/b27-14-

InChI Key

WTOPCKZWHKHYON-VYYCAZPPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5Cl)S2)C

Origin of Product

United States

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